molecular formula C24H24O4 B14194713 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol CAS No. 873776-32-0

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol

Katalognummer: B14194713
CAS-Nummer: 873776-32-0
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: WFEBIBPUDTUPEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol is an organic compound with the molecular formula C18H18O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol typically involves the reaction of phenol with cyclohexanone under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The process involves heating the reactants to a temperature that promotes the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexanol derivatives .

Wirkmechanismus

The mechanism by which 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol exerts its effects involves interactions with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol is unique due to its cyclohexanone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular structure and reactivity are advantageous .

Eigenschaften

CAS-Nummer

873776-32-0

Molekularformel

C24H24O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

4,4-bis(4-hydroxyphenyl)cyclohexan-1-one;phenol

InChI

InChI=1S/C18H18O3.C6H6O/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;7-6-4-2-1-3-5-6/h1-8,19-20H,9-12H2;1-5,7H

InChI-Schlüssel

WFEBIBPUDTUPEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.C1=CC=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.